molecular formula C19H20N4O4S2 B2426518 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 942003-67-0

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2426518
CAS No.: 942003-67-0
M. Wt: 432.51
InChI Key: FYQBEQGLLTVSAP-UHFFFAOYSA-N
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Description

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidine derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-13-16(18(25)23-11-12-28-19(23)20-13)21-17(24)14-5-7-15(8-6-14)29(26,27)22-9-3-2-4-10-22/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQBEQGLLTVSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield, reduce costs, and ensure scalability.

Chemical Reactions Analysis

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles such as amines or thiols can replace the piperidinyl group.

Scientific Research Applications

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Due to its unique structure, this compound is studied for its potential as a therapeutic agent. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions, particularly those involving thiazolo[3,2-a]pyrimidine derivatives.

    Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The thiazolo[3,2-a]pyrimidine core can interact with enzymes or receptors, modulating their activity. The piperidinylsulfonyl group may enhance the compound’s binding affinity and specificity, while the benzamide moiety can contribute to its overall stability and solubility. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound belonging to the thiazolopyrimidine family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, research findings, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiazolopyrimidine core with a piperidine sulfonamide moiety. Its molecular formula is C15H17N3O2SC_{15}H_{17}N_3O_2S, and it exhibits unique structural characteristics that contribute to its biological functions.

PropertyValue
Molecular Weight353.3 g/mol
Molecular FormulaC₁₅H₁₇N₃O₂S
CAS Number955769-39-8

This compound acts primarily as a glutamate receptor antagonist . By inhibiting glutamatergic neurotransmission, it influences several critical biochemical pathways related to learning and memory.

Target Interactions

The compound has been studied for its interactions with various biological targets:

  • Glutamate Receptors : Inhibition leads to modulation of synaptic transmission.
  • Enzymatic Inhibition : Potential as an enzyme inhibitor, particularly for RNase H, which is significant in HIV therapy.

Biological Activity Studies

Recent studies have demonstrated the compound's efficacy against various pathogens and its potential therapeutic applications:

  • Antimicrobial Activity :
    • The compound has shown significant inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported around 0.21μM0.21\mu M .
  • Cytotoxicity :
    • Cytotoxicity assays conducted on HaCat and Balb/c 3T3 cells indicated that the compound exhibits low cytotoxicity, making it a candidate for further drug development .
  • Molecular Docking Studies :
    • Molecular docking simulations reveal strong binding interactions with key residues in enzymes like DNA gyrase, suggesting potential as an antimicrobial agent .

Case Study 1: Antiviral Potential

In a study focused on antiviral applications, this compound was evaluated for its ability to inhibit HIV replication. Results indicated that the compound effectively reduced viral load in vitro by targeting RNase H activity.

Case Study 2: Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to enhance neuronal survival in oxidative stress conditions, potentially through its action on glutamate receptors .

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